molecular formula C15H15N2O11S-3 B586696 [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 55003-25-3

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No. B586696
CAS RN: 55003-25-3
M. Wt: 431.348
InChI Key: QTJSFYJMZODXFB-MBTXQYBYSA-K
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Description

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, also known as [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C15H15N2O11S-3 and its molecular weight is 431.348. The purity is usually 95%.
BenchChem offers high-quality [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex molecule with potential applications in various scientific research fields. This section explores its synthesis, applications, and impact on pharmacological studies, excluding drug use, dosage, and side effects as per the requirements.

Synthetic Pathways and Chemical Properties


One pivotal area of research involves the development of synthetic methodologies for pharmacologically active compounds. A review on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel highlights significant advancements in synthetic chemistry, providing insights into the complex processes involved in creating such molecules (Saeed et al., 2017). Though not directly mentioning [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, the methodologies discussed could be relevant for synthesizing complex molecules, emphasizing the importance of facile synthetic approaches in pharmaceutical chemistry.

Environmental and Biological Interactions


Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental fate of pharmaceuticals and their by-products (Qutob et al., 2022). This study, while focused on a different compound, illustrates the broader context of how chemicals interact with the environment and the importance of understanding these processes in the development and disposal of pharmaceuticals.

Pharmacological Efficacy in Cancer Therapy


The efficacy of S-1, an oral fluoropyrimidine, in colorectal cancer provides a case study in the application of chemotherapeutic agents (Miyamoto et al., 2014). Although not directly related to [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, the research on S-1 underscores the significance of chemical synthesis and the development of drugs for cancer treatment, highlighting the ongoing need for novel compounds with improved efficacy and tolerability.

Advanced Oxidation Processes


The study on methanogenic pathways using stable carbon isotopic signatures, while primarily focused on microbial processes, points to the intricate balance between chemical synthesis and environmental sustainability (Conrad, 2005). It underlines the relevance of advanced chemical research in addressing environmental concerns, such as the biodegradation of pharmaceuticals and their impact on aquatic ecosystems.

properties

IUPAC Name

[3,4-diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(26)16-15(17)21/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSWRYRYGCAHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398523
Record name NSC86474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate

CAS RN

25130-27-2
Record name NSC86474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC86474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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